molecular formula C11H12O4 B14701924 Acetic acid, (benzoyloxy)-, ethyl ester CAS No. 19115-34-5

Acetic acid, (benzoyloxy)-, ethyl ester

Cat. No.: B14701924
CAS No.: 19115-34-5
M. Wt: 208.21 g/mol
InChI Key: UAWSFPURHDUXHD-UHFFFAOYSA-N
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Description

Acetic acid, (benzoyloxy)-, ethyl ester is an organic compound with the CAS Registry Number 19115-34-5 . It is characterized by the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . Its structure can be represented by the SMILES notation CCOC(=O)COC(=O)c1ccccc1 . This compound features both ester and benzoyl functional groups. Esters of carboxylic acids are derivatives in which the hydroxyl group of the acid is replaced by an alkoxy group . Compounds with benzoyloxy groups, similar to this ester, have demonstrated utility in organic synthesis. For instance, they can serve as intermediates for introducing functional groups into molecules . Specifically, benzoyloxy derivatives have been used in the preparation of other tartronates and tartronic acids, and are of potential interest in the chemistry of amino acid precursors . The general class of acetate and benzoate esters is widely employed as protecting groups for alcohols in multi-step synthetic sequences, particularly in the synthesis of complex molecules like carbohydrates and nucleosides . These protecting groups are typically introduced using acyl chlorides or anhydrides and can be removed under basic conditions or with reagents like hydrazine . This product is intended for research purposes and is not for human or animal use .

Properties

CAS No.

19115-34-5

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(2-ethoxy-2-oxoethyl) benzoate

InChI

InChI=1S/C11H12O4/c1-2-14-10(12)8-15-11(13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

UAWSFPURHDUXHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (benzoyloxy)-, ethyl ester typically involves the esterification reaction between acetic acid and ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is as follows:

CH3COOH+C2H5OHCH3COOC2H5+H2O\text{CH}_3\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} CH3​COOH+C2​H5​OH→CH3​COOC2​H5​+H2​O

This reaction is usually carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .

Industrial Production Methods

In industrial settings, the production of esters like this compound can be achieved through continuous processes involving the use of acid catalysts such as sulfuric acid or Lewis acids like boron trifluoride . These processes are designed to maximize yield and efficiency while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (benzoyloxy)-, ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Acetic acid and ethanol.

    Reduction: Ethanol.

    Substitution: Depending on the nucleophile, products can include amides or other esters.

Scientific Research Applications

Acetic acid, (benzoyloxy)-, ethyl ester has various applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, (benzoyloxy)-, ethyl ester involves its hydrolysis to acetic acid and ethanol. This hydrolysis can be catalyzed by esterases in biological systems. The acetic acid produced can then participate in various metabolic pathways, including the citric acid cycle .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogues, focusing on substituents, ester groups, and applications:

Compound Name Substituent on Acetic Acid Ester Group Key Features/Applications References
Acetic acid, (benzoyloxy)-, ethyl ester Benzoyloxy (-O-CO-C₆H₅) Ethyl Intermediate in drug synthesis; high lipophilicity
Ethyl benzoate None (direct ester of benzoic acid) Ethyl Flavoring agent; simpler aromatic ester
4-Hydroxy-3-methoxy cinnamic acid ethyl ester Hydroxy, methoxy (on cinnamic acid) Ethyl Antioxidant properties; plant-derived metabolite
3,4-Dihydroxyphenylacetic acid methyl ester Dihydroxyphenyl (-C₆H₃(OH)₂) Methyl Anti-inflammatory; bioactive in natural products
2-(Benzoyloxy)ethyl vinyl terephthalate Benzoyloxy + terephthalate chain Ethyl PET pyrolysis byproduct; polymer chemistry

Research Findings and Industrial Relevance

  • Polymer Chemistry : 2-(Benzoyloxy)ethyl vinyl terephthalate, identified in PET pyrolysis, underscores the role of benzoyloxy-containing esters in polymer degradation and recycling .
  • Natural Product Isolation: Ethyl esters of fatty acids (e.g., hexadecanoic acid ethyl ester in ) are common in plant extracts, but the target compound’s aromatic substitution differentiates it in metabolic pathways .
  • Pharmaceutical Potential: The benzoyloxy group’s ability to modulate lipophilicity aligns with trends in prodrug design, where ester groups improve drug solubility and absorption .

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